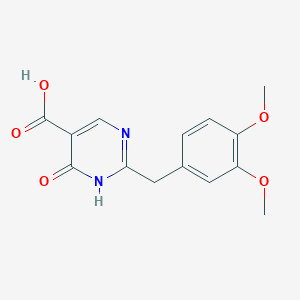

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H14N2O5 |

|---|---|

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

2-[(3,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C14H14N2O5/c1-20-10-4-3-8(5-11(10)21-2)6-12-15-7-9(14(18)19)13(17)16-12/h3-5,7H,6H2,1-2H3,(H,18,19)(H,15,16,17) |

InChI-Schlüssel |

MXQJKEOPUKVZDZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Selection

The pyrimidine ring is typically formed via cyclocondensation between β-keto esters and amidine derivatives. For this compound, ethyl 3-(3,4-dimethoxybenzyl)acrylate serves as the β-keto ester precursor, while acetamidine hydrochloride provides the nitrogen source. The reaction proceeds under basic conditions (e.g., sodium ethoxide in ethanol), facilitating enamine formation and subsequent cyclization.

Reaction Conditions :

-

Temperature : 80–90°C

-

Time : 12–16 hours

-

Yield : ~65% (crude)

Post-cyclization, the ester group at position 5 is hydrolyzed to the carboxylic acid using 2 N hydrochloric acid at reflux.

Multi-Step Synthesis via Enamine Intermediates

Formation of Enamine Precursors

A modified approach involves generating an enamine intermediate from 3,4-dimethoxybenzylamine and dimethyl oxalate. Lithium hydride (LiH) in methanol promotes condensation, forming a cyclic enolate that undergoes intramolecular cyclization:

Key Steps :

-

Enamine Formation : 3,4-Dimethoxybenzylamine reacts with dimethyl oxalate in methanol at 0–5°C for 3 hours.

-

Cyclization : LiH (2.15 g) is added portion-wise, and the mixture is heated to 40°C for 14 hours.

-

Acid Hydrolysis : The ester intermediate is treated with 2 N HCl to yield the carboxylic acid.

Optimization Notes :

-

Excess LiH improves cyclization efficiency but risks side reactions.

Alkylation of Pyrimidone Intermediates

Substitution at Position 2

A two-step strategy first synthesizes 6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, followed by alkylation with 3,4-dimethoxybenzyl bromide. The pyrimidone core is prepared via cyclization of urea with ethyl acetoacetate, and the benzyl group is introduced using potassium carbonate in DMF.

Reaction Table :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Urea, ethyl acetoacetate | 100°C, 8 h | 70% |

| Alkylation | 3,4-Dimethoxybenzyl bromide, K₂CO₃ | DMF, 60°C, 6 h | 55% |

Challenges :

-

Competing O-alkylation requires careful pH control (pH 8–9).

-

Purification via recrystallization (methanol/water) enhances purity.

Oxidative Functionalization of Dihydropyrimidines

Oxidation of Dihydropyrimidinones

Dihydropyrimidinones, synthesized via Biginelli-type reactions, are oxidized to pyrimidines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The 3,4-dimethoxybenzyl group is introduced via reductive amination of 3,4-dimethoxybenzaldehyde prior to oxidation.

Procedure :

-

Biginelli Reaction : 3,4-Dimethoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol/HCl.

-

Reductive Amination : NaBH₄ in methanol reduces the imine intermediate.

-

Oxidation : DDQ in dichloromethane oxidizes the dihydropyrimidinone to the pyrimidine.

Yield : 40–50% (over three steps).

Catalytic Carboxylation Strategies

Palladium-Mediated Carbonylation

Aryl halides at position 5 undergo carboxylation via palladium catalysis. Starting from 5-bromo-2-(3,4-dimethoxybenzyl)pyrimidin-6(1H)-one, carbon monoxide insertion in the presence of Pd(PPh₃)₄ and methanol forms the methyl ester, which is hydrolyzed to the acid.

Conditions :

-

CO Pressure : 1 atm

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Triethylamine

Advantages :

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzyl group.

Common Reagents and Conditions

Oxidation: DDQ in the presence of protic acids.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes or interference with signal transduction pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The following table summarizes key structural differences between the target compound and similar molecules from the provided evidence:

Key Observations:

- The target compound and the thiazolo-pyrimidine derivative share a pyrimidine-like core but differ in substitution patterns and fused ring systems. The thiazolo-pyrimidine’s fused thiazole ring introduces rigidity, while its ester group and 4-chlorobenzylidene substituent enhance lipophilicity compared to the target’s carboxylic acid .

- Compounds from lignin surfactant research (e.g., propane diols, acrylaldehydes) lack aromatic heterocycles but retain the 3,4-dimethoxybenzyl motif.

Physicochemical Properties (Inferred)

- Solubility: The target’s carboxylic acid group improves aqueous solubility relative to the ester-containing thiazolo-pyrimidine and the aldehyde in 3-(3,4-dimethoxybenzyl) acrylaldehyde .

- Electron Effects: The 3,4-dimethoxybenzyl group in all compounds provides electron-donating effects, but the chloro substituent in introduces electron-withdrawing character, altering reactivity in electrophilic substitutions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Biginelli-like multicomponent reactions or stepwise condensation. Key steps include:

- Condensation of urea/thiourea derivatives with β-keto esters and aldehydes under acidic conditions (e.g., HCl or acetic acid) .

- Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to improve regioselectivity and yield .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Monitor progress via TLC/HPLC and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm). The carbonyl (C=O) signal appears at ~165–175 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone structure .

Advanced Research Questions

Q. How can researchers design a robust experimental framework to investigate the compound’s biological mechanism of action?

- Methodological Answer :

- In vitro assays :

- Use cell lines (e.g., HEK293 or HeLa) with dose-response curves (1–100 µM) to assess cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) .

- Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

- Omics integration : Pair RNA-seq or proteomics with phenotypic screening to identify pathways affected by the compound .

- Statistical design : Apply randomized block designs (as in ) to account for batch effects and environmental variables.

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess variables like assay conditions (pH, temperature) or cell passage numbers .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying methoxy substituents) to isolate functional groups responsible for activity discrepancies .

- Cross-validation : Replicate key experiments in independent labs using identical protocols (e.g., ’s four-replicate design) .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to UV light, varying pH (2–12), and oxidants (H₂O₂) to simulate environmental conditions. Monitor degradation via LC-MS and identify byproducts .

- Ecotoxicity assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity, following OECD guidelines .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response or time-series data in biological assays?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism (log[inhibitor] vs. normalized response) .

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Survival analysis : For longitudinal studies, apply Kaplan-Meier plots and Cox proportional hazards models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.